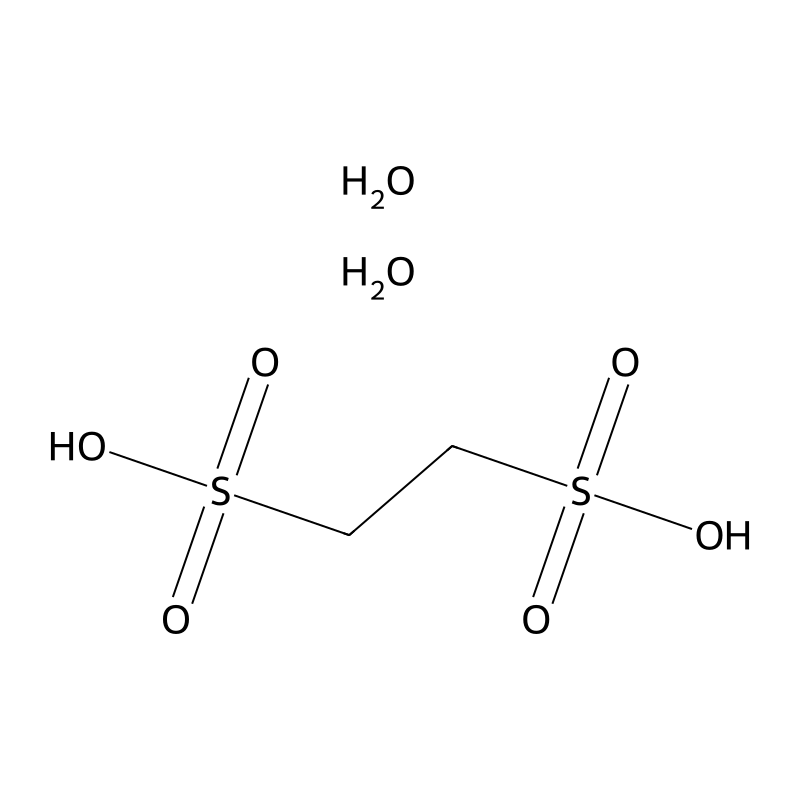1,2-Ethanedisulfonic Acid Dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,2-Ethanedisulfonic acid dihydrate is an organic compound with the molecular formula and a molecular weight of approximately 226.2 g/mol. It appears as off-white to beige crystals or powder and is highly soluble in water. This compound is classified as a diprotic sulfonic acid, featuring two sulfonic acid groups, which contributes to its strong acidic properties with pKa values of -1.46 and -2.06, indicating its capability to donate protons readily in solution .
The compound is also known by various synonyms, including ethane-1,2-disulfonic acid dihydrate and ethylenedisulfonic acid (dihydrate) . Its structural representation includes two sulfonyl groups (-SO₃H) attached to a two-carbon ethane backbone, with two water molecules associated in its dihydrate form .
Synthesis of Metal Complexes
1,2-Ethanedisulfonic acid dihydrate acts as a ligand in coordination chemistry. Due to its two sulfonate groups (SO3H), it can bind to metal ions forming stable complexes. Researchers utilize this property to study the behavior of metal ions in different environments and design new materials with specific functionalities PubChem: ).
Organic Reaction Catalyst
Researchers employ 1,2-Ethanedisulfonic acid dihydrate as an acidic catalyst in various organic reactions. Its strong acidity promotes reactions like esterification, condensation, and hydrolysis ScienceDirect: . The dihydrate form contributes to its solubility in water, making it suitable for reactions in aqueous solutions.
Additionally, it can participate in esterification reactions, where it reacts with alcohols to form sulfonate esters, further showcasing its versatility in organic synthesis .
The synthesis of 1,2-ethanedisulfonic acid dihydrate can be achieved through several methods:
- Direct Synthesis: A common method involves reacting ethylene glycol with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonic acid .
- Hydration Reaction: The anhydrous form of 1,2-ethanedisulfonic acid can be hydrated by adding water under specific conditions to obtain the dihydrate form .
- Metal-Organic Frameworks: Recent studies have reported the incorporation of 1,2-ethanedisulfonic acid into metal-organic frameworks through solvothermal methods, which may enhance its utility in various applications .
1,2-Ethanedisulfonic acid dihydrate has diverse applications across several fields:
- Pharmaceutical Industry: Used as an excipient in drug formulations to enhance solubility and stability.
- Chemical Synthesis: Serves as a reagent for synthesizing sulfonate esters and other organic compounds.
- Nanofiltration Membranes: Incorporated into mixed-matrix membranes for nanofiltration processes due to its solvent resistance and mechanical stability .
- Analytical Chemistry: Utilized in titrations and other analytical methods due to its strong acidic properties.
Several compounds share structural similarities with 1,2-ethanedisulfonic acid dihydrate. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethanedisulfonic Acid | C₂H₆O₆S₂ | Anhydrous form; used in similar applications but lacks hydration properties. |
| Sodium 1,2-Ethanedisulfonate | C₂H₈Na₂O₆S₂ | Salt form; used extensively in pharmaceutical formulations for enhanced solubility. |
| Sulfanilic Acid | C₆H₇N₃O₃S | Contains an amino group; used as a dye intermediate and in analytical chemistry. |
| Methanesulfonic Acid | C₂H₇O₃S | Stronger acidity; widely used as a solvent and reagent in organic synthesis. |
The uniqueness of 1,2-ethanedisulfonic acid dihydrate lies in its diprotic nature and the presence of two sulfonyl groups on a two-carbon chain, which distinguishes it from other sulfonic acids that may have different structural configurations or functional groups . Its specific applications in pharmaceuticals further emphasize its importance within this class of compounds.








